5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Catalog No.
S644369
CAS No.
186392-43-8
M.F
C21H22ClN3O4
M. Wt
415.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)am...

CAS Number

186392-43-8

Product Name

5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

IUPAC Name

5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

InChI

InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1

InChI Key

WEQLRDLTRCEUHG-PKOBYXMFSA-N

SMILES

CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC

Synonyms

3-(5-chloroindole-2-carbonyl)amino-2-hydroxy-4-phenylbutyric acid N-methyl-N-methoxyamide, CP 316819, CP-316819, CP316819

Canonical SMILES

CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC

Isomeric SMILES

CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC

Description

The exact mass of the compound 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Background and Synthesis:

5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide, also known as CP-91149, is a small molecule that has been investigated for its potential therapeutic properties. It belongs to a class of compounds known as substituted indole-2-carboxamides. The first synthesis and characterization of CP-91149 was reported in 1994 by scientists at Pfizer Inc. [].

Potential Therapeutic Applications:

CP-91149 has been studied for its potential in various therapeutic areas, including:

  • Anti-inflammatory effects: Studies have shown that CP-91149 exhibits anti-inflammatory properties in various models, suggesting its potential use in treating inflammatory diseases like arthritis and psoriasis [].
  • Neuroprotective effects: Research suggests that CP-91149 may offer neuroprotective benefits and could be explored for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].
  • Anticancer properties: Studies have shown that CP-91149 exhibits antiproliferative effects on some cancer cell lines, warranting further investigation for its potential as an anticancer agent.

Molecular Structure Analysis

Based on the chemical name, we can break down the structure into its components:

  • 5-Chloro-1H-indole-2-carboxamide: This is the core structure, containing an indole ring (a bicyclic aromatic system) with a chlorine atom at position 5 and a carboxamide group (CONH2) at position 2.
  • N-substituent: The nitrogen atom on the indole ring is linked to a bulky group derived from (2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutane. This group has several interesting features:
    • (2S,3R) stereochemistry: This indicates specific spatial arrangements of substituents on the butane chain.
    • 3-hydroxy: A hydroxyl group (OH) is present on the third carbon.
    • 4-[methoxy(methyl)amino]: A methoxy group (OCH3) and a methyl amine group (CH3NH2) are linked to the fourth carbon.
    • 4-oxo: A ketone group (C=O) is present on the fourth carbon.
    • 1-phenyl: A phenyl ring (benzene) is attached to the first carbon.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

415.1298839 g/mol

Monoisotopic Mass

415.1298839 g/mol

Heavy Atom Count

29

UNII

WN4ZZX5ECD

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Dates

Modify: 2023-08-15

Explore Compound Types